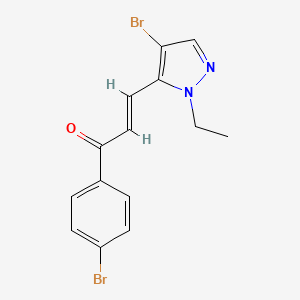![molecular formula C15H18BrClN2O2S B5335779 4-{2-[(4-bromobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5335779.png)
4-{2-[(4-bromobenzyl)amino]ethyl}benzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(4-bromobenzyl)amino]ethyl}benzenesulfonamide hydrochloride, commonly known as BBAS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBAS belongs to the class of sulfonamide compounds that have been widely used as antibacterial and diuretic agents. However, recent studies have shown that BBAS possesses unique biochemical and physiological properties that make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of BBAS is not fully understood. However, studies have shown that BBAS can inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. BBAS has also been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
BBAS has been shown to have a range of biochemical and physiological effects. It can inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. BBAS has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, BBAS has been shown to modulate the expression of various cytokines and chemokines, which play a crucial role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBAS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BBAS is also relatively inexpensive compared to other compounds used in cancer research. However, one of the limitations of BBAS is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BBAS. One area of potential research is the development of novel formulations that can improve the solubility and bioavailability of BBAS. Another area of research is the identification of specific molecular targets of BBAS, which can help to elucidate its mechanism of action. Additionally, studies are needed to evaluate the safety and efficacy of BBAS in clinical trials for the treatment of various diseases.
Métodos De Síntesis
The synthesis of BBAS involves the reaction of 4-bromobenzylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using sodium dithionite to obtain the final product, BBAS hydrochloride. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
BBAS has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of BBAS is in the treatment of cancer. Studies have shown that BBAS can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BBAS has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
4-[2-[(4-bromophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S.ClH/c16-14-5-1-13(2-6-14)11-18-10-9-12-3-7-15(8-4-12)21(17,19)20;/h1-8,18H,9-11H2,(H2,17,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWNLDJCVGTSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)Br)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5335714.png)
![N-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5335717.png)

![4-[(1-benzyl-1H-tetrazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5335724.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5335731.png)

![N~3~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5335745.png)
![ethyl 7-methyl-5-(4-methylphenyl)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5335747.png)
![3-({[2-(difluoromethoxy)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5335752.png)
![2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5335758.png)
![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5335791.png)
![6-[2-(4-methoxyphenyl)vinyl]phenanthridine](/img/structure/B5335798.png)
